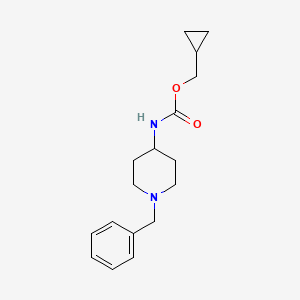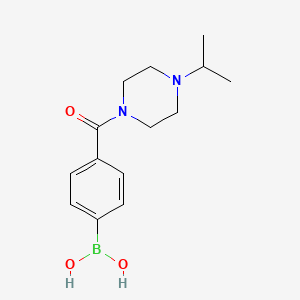
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperazine ring bearing an isopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-isopropylpiperazine, which can be synthesized by reacting isopropylamine with piperazine.
Coupling with Phenylboronic Acid: The piperazine derivative is then coupled with phenylboronic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like palladium(0) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Piperazines: Formed through nucleophilic substitution on the piperazine ring.
Aplicaciones Científicas De Investigación
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, which is of interest in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the piperazine and isopropyl groups.
4-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.
4-(4-Butylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a butyl group instead of an isopropyl group on the piperazine ring.
Uniqueness
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may enhance its utility in specific applications, such as in the synthesis of more complex molecules or in drug design.
Propiedades
Fórmula molecular |
C14H21BN2O3 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O3/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(6-4-12)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3 |
Clave InChI |
LAPLNOGWRYGCKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
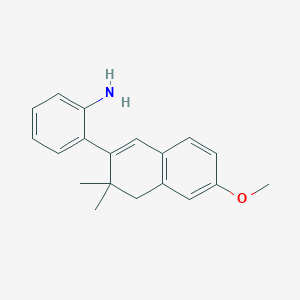
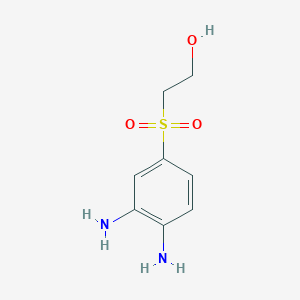
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B8374805.png)
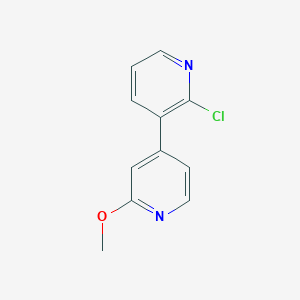

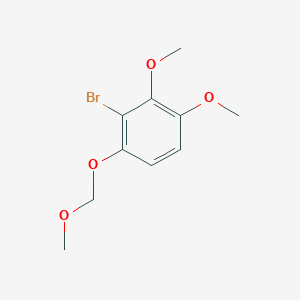
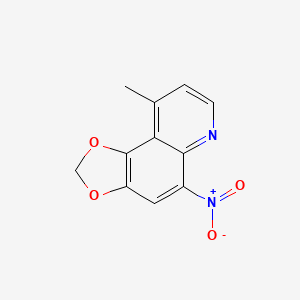
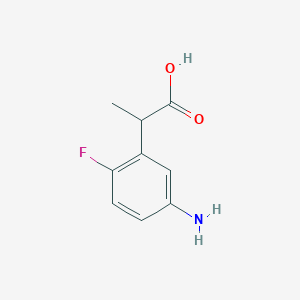
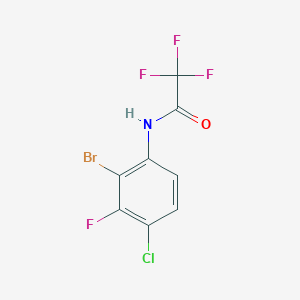
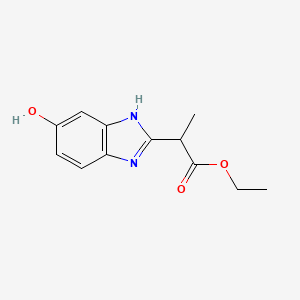
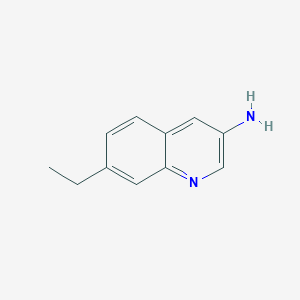
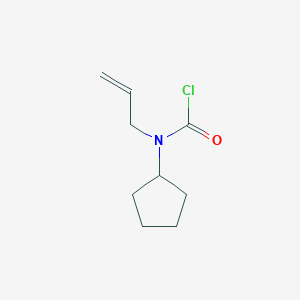
![[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol](/img/structure/B8374901.png)
